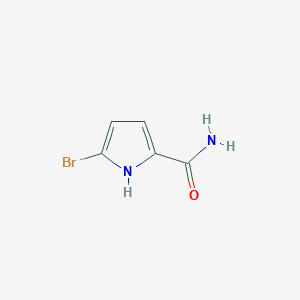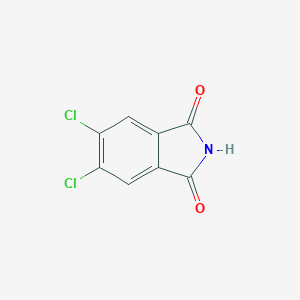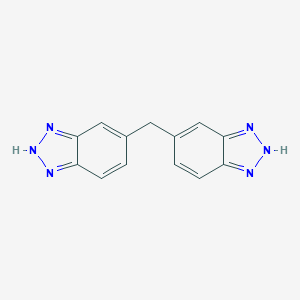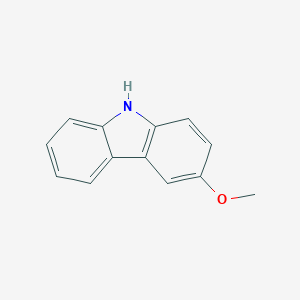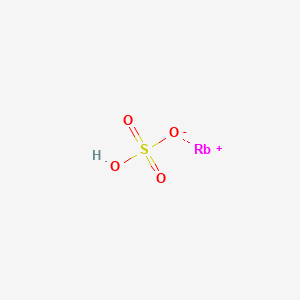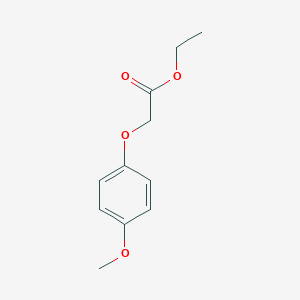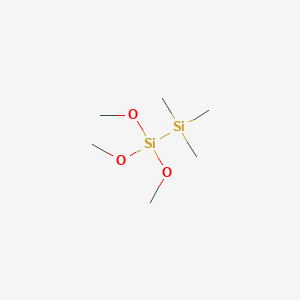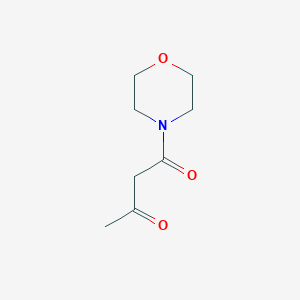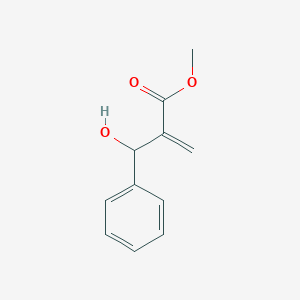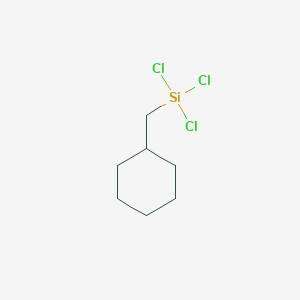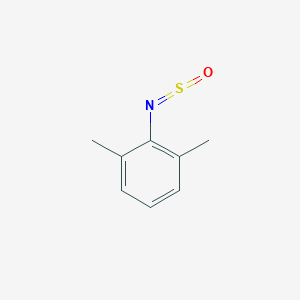
1,3-Dimethyl-2-(sulfinylamino)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfur-containing organic compounds is well represented in the provided papers. For instance, the four-component synthesis of (Z)-4-alkoxy-1,3-dimethylalk-2-enyl methyl sulfones involves the intermediacy of sultines, which are derived from the suprafacial hetero-Diels-Alder addition of sulfur dioxide to dienes . Additionally, the synthesis of sterically hindered
科学的研究の応用
Summary of the Application
Amidine sulfonamides and benzene sulfonamides were developed and their structures were confirmed by elemental and spectral analysis. These compounds were screened for their antibacterial and antifungal activities against medically important bacterial strains and fungi .
Methods of Application or Experimental Procedures
The compounds were characterized by FT-IR, and the characteristics band at 1621–1707 cm −1 for imine stretching of amidine sulfonamides, 3280–3367 cm −1 of N-H amide stretching for benzene sulfonamides .
Results or Outcomes
Among the tested compounds, it was found that compounds 3b, 9a, and 9b have most potent activity against S. aureus, A. flavus, and A. parasiticus, respectively, and were found to be more active than sulfamethoxazole and itraconazole with MIC values 40 μ g/mL .
2. Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters
Summary of the Application
Sulfoxides and sulfinamides play important roles in the pharmaceutical industry, organic synthesis, and fine chemicals. This review demonstrates that, under catalysis by transition metals, β-sulfinyl esters, as nucleophilic reagents, react with a variety of electrophilic reagents to produce sulfoxides and sulfinamides .
Methods of Application or Experimental Procedures
The review discusses the use of β-sulfinyl esters as nucleophilic reagents, which react with a variety of electrophilic reagents to produce sulfoxides and sulfinamides under the catalysis by transition metals .
Results or Outcomes
The review highlights the important prospect of the asymmetric catalytic synthesis of chiral sulfur-containing molecules in this field .
3. Synthesis and Applications of Sodium Sulfinates
Summary of the Application
This review highlights the preparation of sodium sulfinates (RSO 2 Na) and their multifaceted synthetic applications. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Methods of Application or Experimental Procedures
The review discusses the use of sodium sulfinates as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
Results or Outcomes
The review provides a unique and comprehensive overview of sodium sulfinates, which summarizes 355 core references up to March 2020. The chemistry of sodium sulfinate salts is divided into several sections based on the classes of sulfur-containing compounds with some critical mechanistic insights that are also disclosed .
4. Iodine-Induced Sulfenylation of Electron-Rich Arenes
Summary of the Application
This research involves the iodine-induced sulfenylation of electron-rich arenes with sodium arylsulfinates .
Methods of Application or Experimental Procedures
The research discusses the use of iodine as an inducer for the sulfenylation of electron-rich arenes with sodium arylsulfinates. The reaction was carried out under the influence of Ph3P as a reducing agent in H2O at 100 °C .
Results or Outcomes
A broad spectrum of substrates, including 2-naphthol derivatives, 2-alkoxynaphthalenes, 1,3,5-trimethoxy-benzene 1,3-benzenediols, and N, N-dimethyl aniline were successfully sulfenylated .
Safety And Hazards
“1,3-Dimethyl-2-(sulfinylamino)benzene” is classified as a hazardous substance . It has been assigned the signal word “Danger” and is associated with various hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
1,3-dimethyl-2-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRVOUXRJSMZTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=S=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(sulfinylamino)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

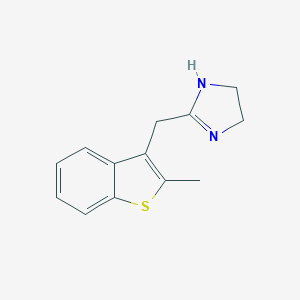
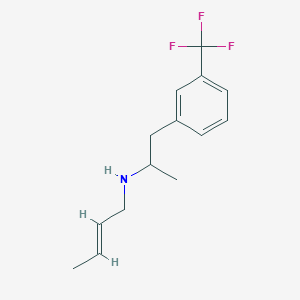
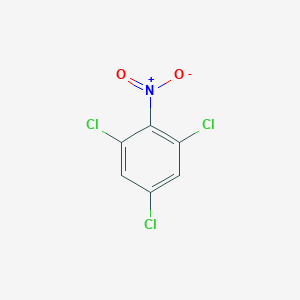
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
